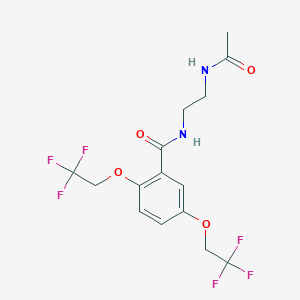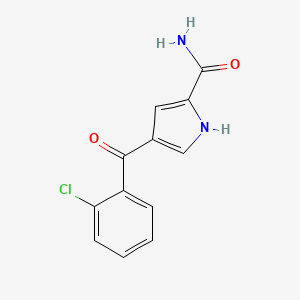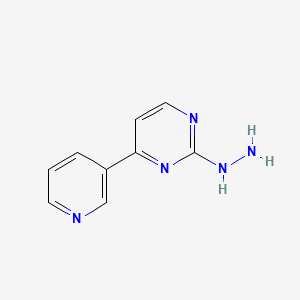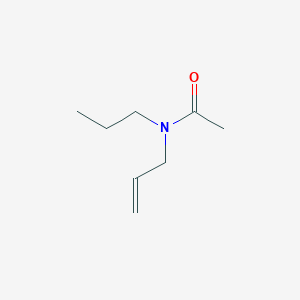![molecular formula C21H15ClFN3O2 B2791171 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-09-8](/img/no-structure.png)
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and are structurally similar to purines, which are found in DNA and RNA.
Wirkmechanismus
The mechanism of action of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of the target enzymes through binding to their active sites. This leads to the disruption of their normal function and subsequent effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted. For example, inhibition of CDK2 can result in cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glycogen metabolism and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its specificity towards certain enzymes. This allows for targeted inhibition and subsequent effects on cellular processes. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.
Zukünftige Richtungen
For the study of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include further exploration of its potential applications in medicinal chemistry, particularly in the development of novel therapeutics for various diseases. Additionally, research could focus on the optimization of its synthesis method and the identification of more specific and potent analogues. Finally, the potential for combination therapies with other compounds could also be investigated.
Synthesemethoden
The synthesis of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of acetic acid and triethylamine. The resulting intermediate is then reacted with pyridine-2,4-dione in the presence of trifluoroacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against several enzymes, including protein kinase CK2, cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes, including cell cycle regulation, protein synthesis, and glycogen metabolism.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzaldehyde", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable solvent to form the imine intermediate.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stirring at a suitable temperature for a specific time.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
931943-09-8 |
Molekularformel |
C21H15ClFN3O2 |
Molekulargewicht |
395.82 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 |
InChI-Schlüssel |
LTMGRKJDNUSKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)

![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)
![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)
![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)


![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)

![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)